molecular formula C17H11ClF3N3O4S B12833697 2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy- CAS No. 3836-78-0

2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-

Cat. No.: B12833697
CAS No.: 3836-78-0
M. Wt: 445.8 g/mol
InChI Key: QUNVBZBEOIMRIE-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The IUPAC name 2-naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy- systematically describes its substituent positions and functional groups. Breaking this down:

  • 2-Naphthalenesulfonic acid : The sulfonic acid (-SO3H) group is attached to the second carbon of the naphthalene ring.
  • 6-Amino : An amino (-NH2) group occupies the sixth position.
  • 5-[[4-Chloro-2-(trifluoromethyl)phenyl]azo] : At the fifth position, an azo (-N=N-) bridge connects to a 4-chloro-2-(trifluoromethyl)phenyl group.
  • 4-Hydroxy : A hydroxyl (-OH) group is present at the fourth position.

Synonyms for this compound include Acid Red 266 and Sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate, reflecting its role as a dye intermediate. Key identifiers include:

Property Value Source
CAS Registry Number 12217-37-7
EC Number 260-925-2
Molecular Formula C17H11ClF3N3O4S

The sodium salt form (C17H10ClF3N3NaO4S) is commonly utilized in industrial applications due to enhanced water solubility.

Historical Development of Poly-Azo Naphthalenesulfonic Acid Compounds

The synthesis of poly-azo naphthalenesulfonic acids emerged from advancements in sulfonation and diazotization techniques during the late 19th and early 20th centuries. Naphthalene sulfonation, initially explored for dye intermediates, became pivotal after the discovery that sulfonic acid groups improve water solubility and dye-fiber affinity. The introduction of azo groups (-N=N-) further expanded the color palette and lightfastness of synthetic dyes.

For instance, the parent compound naphthalene-2-sulfonic acid (C10H7SO3H) was first prepared via sulfuric acid sulfonation of naphthalene under controlled conditions favoring the thermodynamically stable 2-sulfonic acid isomer over the 1-isomer. Subsequent nitration and reduction steps yielded aminonaphthalenesulfonic acids, which served as coupling components for azo dyes. The compound in focus represents a modern iteration of these efforts, incorporating electron-withdrawing trifluoromethyl and chloro groups to tune spectral properties and stability.

Positional Isomerism in Azo-Naphthalenesulfonate Systems

Positional isomerism profoundly impacts the properties of naphthalenesulfonic acid derivatives. For example:

Isomer Type Key Characteristics Stability Factors
1-Naphthalenesulfonic Acid Less common, higher steric strain Lower thermodynamic stability
2-Naphthalenesulfonic Acid Predominant form, minimal strain Enhanced resonance stabilization

In the target compound, the 2-sulfonic acid group ensures solubility, while the 5-azo linkage directs electron density away from the naphthalene core, stabilizing the molecule against photodegradation. Substituent positioning also influences tautomerism; the 4-hydroxy group at the para position relative to the azo bond may participate in intramolecular hydrogen bonding, further stabilizing the structure.

Comparatively, analogs such as 6-amino-5-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenesulfonic acid (CAS 86-31-7) demonstrate how nitro groups alter absorption spectra, highlighting the role of substituent electronic effects in color tuning.

Properties

CAS No.

3836-78-0

Molecular Formula

C17H11ClF3N3O4S

Molecular Weight

445.8 g/mol

IUPAC Name

6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C17H11ClF3N3O4S/c18-9-2-4-13(11(6-9)17(19,20)21)23-24-16-12(22)3-1-8-5-10(29(26,27)28)7-14(25)15(8)16/h1-7,25H,22H2,(H,26,27,28)

InChI Key

QUNVBZBEOIMRIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Diazotization of Aromatic Amine

  • The aromatic amine (4-chloro-2-(trifluoromethyl)aniline) is dissolved in an acidic aqueous medium, typically hydrochloric acid.

  • Sodium nitrite is added at low temperature (0–5 °C) to generate the corresponding diazonium salt in situ.

  • Temperature control is critical to maintain the stability of the diazonium intermediate and prevent side reactions.

Coupling Reaction

  • The diazonium salt solution is then slowly added to a cooled solution of 6-amino-4-hydroxy-2-naphthalenesulfonic acid (or its sodium salt) under acidic or slightly alkaline conditions.

  • The coupling occurs predominantly at the 5-position of the naphthalene ring adjacent to the amino group, facilitated by the electron-rich hydroxy and amino substituents.

  • The reaction mixture is stirred at controlled temperature to optimize yield and color properties.

  • The azo coupling forms the characteristic azo (-N=N-) linkage between the diazonium component and the naphthalenesulfonic acid derivative, producing the target compound.

Reaction Conditions and Optimization

Step Conditions Notes
Diazotization 0–5 °C, acidic medium (HCl) Maintain low temperature to stabilize diazonium salt
Coupling 0–10 °C, pH 4–6 (acidic to slightly acidic) pH affects coupling position and yield; acidic conditions favor coupling at 5-position
Stirring Time 1–3 hours Ensures complete reaction and color development
Isolation Filtration, washing with water Removes impurities and unreacted materials
Drying 50–60 °C under vacuum or air Preserves dye integrity and prevents decomposition

Purification and Yield

  • The crude azo dye is typically filtered and washed with water to remove inorganic salts and residual acids.

  • Further purification may involve recrystallization from suitable solvents or drying under controlled conditions.

  • Reported yields for similar azo dye syntheses range from 80% to 90%, depending on reaction scale and control.

Analytical and Research Findings

  • Spectroscopic analysis (UV-Vis, FT-IR, NMR) confirms the azo linkage and substitution pattern.

  • The azo dye exhibits characteristic absorption bands due to the azo chromophore and substituents, which are critical for its dyeing properties.

  • Density Functional Theory (DFT) studies on related azo compounds support the stability of the azo bond and predict reactive sites, aiding in optimizing synthesis.

  • The presence of electron-withdrawing groups such as trifluoromethyl and chloro substituents influences the electronic properties and coupling efficiency, requiring careful adjustment of reaction parameters.

Summary Table of Preparation Method

Preparation Step Reagents/Materials Conditions Outcome/Notes
Diazotization 4-Chloro-2-(trifluoromethyl)aniline, NaNO2, HCl 0–5 °C, acidic medium Formation of diazonium salt
Coupling 6-Amino-4-hydroxy-2-naphthalenesulfonic acid (sodium salt) 0–10 °C, pH 4–6 Azo coupling at 5-position
Isolation & Purification Filtration, washing, drying Room temperature to 60 °C Pure azo dye with high yield

Additional Notes on Industrial Preparation

  • Industrial synthesis employs continuous or batch reactors with precise temperature and pH control to maximize yield and purity.

  • Use of sodium salts of the coupling component improves solubility and reaction kinetics.

  • Waste management includes neutralization of acidic effluents and recovery of unreacted materials.

  • Safety protocols are essential due to the corrosive and potentially toxic nature of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can yield amines .

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its biological activity against various pathogens.

Antimicrobial Activity

Research indicates that derivatives of naphthalenesulfonic acids exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis .

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against standard antibiotics like penicillin and ciprofloxacin. The results indicated comparable or superior efficacy in inhibiting bacterial growth, suggesting potential for development into new antimicrobial agents .

Dye Manufacturing

The compound is also utilized in the dye industry due to its azo group, which is known for producing vibrant colors.

Applications in Textile Dyes

It is primarily used to synthesize various azo dyes that are applied in textile industries. These dyes are valued for their colorfastness and stability under various conditions.

Dye TypeApplication AreaColor Range
Azo DyesTextilesBright and vivid colors
Direct DyesPaper and LeatherWide spectrum of colors

Biological Research

In biological research, this compound serves as a tool for studying enzyme activities and cellular processes.

Inhibition Studies

It has been employed in studies investigating the inhibition of photosynthetic electron transport in chloroplasts, showing potential effects on plant growth and metabolism .

Case Study: Photosynthetic Inhibition

In experiments with spinach chloroplasts, the compound demonstrated significant inhibition of photosynthetic electron transport, indicating its utility in understanding plant physiology and stress responses .

Environmental Applications

Due to its chemical structure, this compound has been investigated for its potential in environmental monitoring.

Detection of Contaminants

It can be used as a marker for detecting specific pollutants in water bodies, particularly those associated with industrial discharges.

Mechanism of Action

The mechanism by which 2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy- exerts its effects involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenylazo Group

The target compound's phenylazo group is substituted with -Cl and -CF₃ , which contrast with other derivatives:

Table 1: Substituent Comparison
Compound Name Substituents on Phenyl Group Molecular Formula CAS Number Key Applications
Target Compound Cl, CF₃ C₁₇H₁₂ClF₃N₃O₄S Not provided Textile dyes, research
Disodium 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalenesulfonate OMe, Me, SO₃Na C₁₈H₁₄N₂Na₂O₈S₂ 25956-17-6 Food additive (red dye)
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate Ethylphenylamino C₂₄H₂₂N₄O₆S₂·Na 70865-30-4 Specialty dyes, intermediates
6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid Cl, p-tolylsulfonyl C₂₃H₁₈ClN₄O₆S₂ 85480-79-1 Industrial dye synthesis

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The -CF₃ and -Cl in the target compound enhance resistance to photodegradation compared to methoxy (-OMe) or methyl (-Me) groups, which are electron-donating .
  • Solubility: Sulfonamide or sulfonate groups (e.g., in ) increase hydrophilicity, whereas bulky substituents like ethylphenylamino may reduce solubility in polar solvents.

Triazine-Modified Derivatives

Compounds incorporating triazine rings (e.g., 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid) exhibit enhanced binding affinity to cellulose, making them suitable for textile dyeing .

Table 2: Triazine-Containing Analogues
Compound Name Structural Feature Molecular Formula CAS Number Application
Target Compound Phenylazo group C₁₇H₁₂ClF₃N₃O₄S Not provided General-purpose dye
5-[(4-Chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid Triazine + nonylphenoxy C₃₄H₃₂ClN₇O₁₀S₂ 53460-02-9 High-affinity textile dye

Key Observations :

  • Triazine rings improve covalent bonding with fabrics, enhancing washfastness.
  • The target compound lacks a triazine group, limiting its utility in high-performance textile applications but offering simpler synthesis pathways .

Biological Activity

2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy- (CAS No: 3836-78-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a naphthalene moiety substituted with various functional groups, including an amino group and an azo linkage. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals, agriculture, and environmental science.

Chemical Structure

The molecular formula of the compound is C17H11ClF3N3O4SC_{17}H_{11}ClF_3N_3O_4S, and its structure can be summarized as follows:

Chemical Structure 2 Naphthalenesulfonic acid 6 amino 5 4 chloro 2 trifluoromethyl phenyl azo 4 hydroxy \text{Chemical Structure }\text{2 Naphthalenesulfonic acid 6 amino 5 4 chloro 2 trifluoromethyl phenyl azo 4 hydroxy }

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Case Study 1: Mutagenicity Assessment

A study conducted by the Japan Industrial Safety and Health Association (JISHA) assessed the mutagenicity of various chemicals, including naphthalenesulfonic acid derivatives. The findings indicated that certain structural features are associated with increased mutagenic potential, highlighting the importance of structural modifications in mitigating these risks .

Case Study 2: Antimicrobial Activity

In a comparative study of naphthalene derivatives, researchers evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that modifications to the naphthalene structure could enhance antibacterial activity, suggesting that similar approaches could be applied to the target compound .

Case Study 3: Pesticidal Efficacy

A patent application detailed the use of amino-substituted pyrazoles and triazoles as pesticides. The findings suggest that compounds with similar functional groups to those found in 2-naphthalenesulfonic acid can exhibit significant insecticidal properties, warranting further exploration into this compound's potential in pest management .

Data Tables

Property Value
Molecular Weight468.4 g/mol
CAS Number3836-78-0
Chemical StructureC17H11ClF3N3O4S
Potential ApplicationsAntimicrobial, Pesticide
MutagenicityPotentially mutagenic

Q & A

Q. What synthetic routes are commonly employed for preparing this compound?

The compound is synthesized via diazotization and coupling reactions. Diazotization of 4-chloro-2-(trifluoromethyl)aniline under acidic conditions (0–5°C, HCl/NaNO₂) forms the diazonium salt, which is coupled to 6-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline pH (8–10). Purification involves recrystallization in ethanol-water mixtures or reversed-phase HPLC with C18 columns (Eluent: 0.05 M ammonium acetate/methanol gradient) .

Q. Which analytical techniques are effective for characterizing purity and structure?

  • HPLC : Use C18 columns with UV detection at 235–254 nm to quantify purity and detect subsidiary dyes .
  • UV-Vis Spectroscopy : Monitor λmax (typically 480–520 nm for azo dyes) in buffered solutions (pH 3–9) to assess electronic transitions .
  • NMR/Mass Spectrometry : Confirm structural integrity via ¹H/¹³C NMR and high-resolution MS for molecular ion peaks .

Q. What are key considerations for optimizing diazotization and coupling reactions?

  • Maintain reaction temperatures below 5°C during diazotization to prevent diazonium salt decomposition.
  • Adjust coupling pH to 8–10 to enhance electrophilic substitution on the naphthalene ring.
  • Use stoichiometric excess of the coupling component (naphthalenesulfonic acid derivative) to minimize unreacted diazonium species .

Advanced Research Questions

Q. How do pH variations influence stability and azo-hydrazone tautomerism?

The azo group undergoes pH-dependent tautomerization between the azo (N=N) and hydrazone (NH–N=C) forms. At pH < 3, the hydrazone form dominates, while alkaline conditions stabilize the azo tautomer. Monitor tautomeric shifts via UV-Vis (λmax shifts ~20–30 nm) and ¹⁵N NMR .

Q. What mechanisms explain its interaction with PIK3C2A in transcriptional regulation?

Co-treatment with bile acids and this compound upregulates PIK3C2A mRNA in hepatic cells. Use RNA-seq or qPCR to quantify expression changes. Proposed mechanisms include modulation of lipid kinase activity or interaction with nuclear receptors .

Q. How does the trifluoromethyl group affect electronic properties and substitution reactivity?

The electron-withdrawing CF₃ group enhances electrophilicity of the azo bond, increasing susceptibility to nucleophilic attack. Electrochemical studies (cyclic voltammetry) reveal a reduction peak at −0.5 V (vs. Ag/AgCl) for azo bond cleavage. Computational modeling (DFT) shows decreased HOMO-LUMO gaps compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported λmax values across studies?

Variations arise from solvent polarity, pH, and aggregation effects. For consistency:

  • Use standardized buffers (e.g., 0.1 M phosphate, pH 7.0).
  • Dilute samples to ≤10⁻⁵ M to prevent aggregation-induced spectral shifts.
  • Validate instrument calibration with certified reference dyes (e.g., FD&C Red 40) .

Q. Why do conflicting bioactivity results occur in cell-based assays?

Discrepancies may stem from differences in cell lines (e.g., HepG2 vs. HEK293), exposure duration, or metabolite interference. Include negative controls (azo dye without the trifluoromethyl group) and measure intracellular uptake via LC-MS to correlate activity with bioavailability .

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